2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical structure . The molecular formula shows the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound from simpler starting materials . The synthesis analysis would involve studying these reactions, the conditions under which they occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds, its reactivity under different conditions, and the products formed from these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, chemical stability, and reactivity .科学的研究の応用
Potential as Glutaminase Inhibitors
Research has indicated that certain analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) show potential as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs have been synthesized and evaluated, with findings suggesting improved drug-like molecular properties and solubility. Some of these analogs, including closely related structures to 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, have shown promising results in inhibiting GLS and could be potential candidates in treating certain cancers (Shukla et al., 2012).
Antidiabetic Potential
Studies have been conducted on N-substituted acetamide derivatives, including structures similar to 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, for their potential as antidiabetic agents. These studies involved the synthesis and evaluation of these derivatives for their ability to inhibit the α-glucosidase enzyme, showing promising results and low cytotoxicity. These compounds could serve as lead molecules for further antidiabetic research (Nazir et al., 2018).
Antioxidant Properties
Certain derivatives similar to 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide have been investigated for their antioxidant properties. These compounds were synthesized and subjected to quantum chemical calculations and molecular docking to estimate their antioxidant efficacy. Experimental screening through the DPPH radical spectrophotometric technique indicated their potential as antioxidants, which could have implications in various health-related areas (Hossan, 2020).
Antimicrobial and Antifungal Activities
A range of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Studies have shown that these compounds possess specificity towards certain Gram-positive bacterial species and exhibit promising antimicrobial and moderate antioxidant activity, suggesting their potential use in treating bacterial infections (V. et al., 2015).
Anticancer Activities
Research on certain 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide derivatives has shown that they exhibit anticancer activities. These compounds were tested against a panel of human tumor cell lines, showing high activity against certain cancer types, especially melanoma. This suggests their potential as therapeutic agents in cancer treatment (Duran & Demirayak, 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-3-23-18(16-11-9-15(2)10-12-16)13-21-20(23)25-14-19(24)22-17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYJFKHXIQBRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。